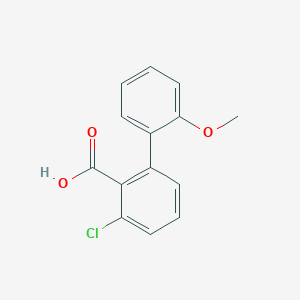
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% (2M3MPA) is an organic compound with the molecular formula C11H12O4. It is a white, crystalline solid with a melting point of 147-150 °C. 2M3MPA is a derivative of benzoic acid and is used in many scientific research applications. It is a widely used reagent in organic synthesis, and is also used as an intermediate in the production of pharmaceuticals, dyes and other compounds.
Applications De Recherche Scientifique
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, dyes and other compounds, and as a catalyst in the synthesis of polymers. It is also used in the synthesis of quinolines, barbiturates, and other heterocyclic compounds. In addition, 2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of a variety of other compounds, including amino acids, peptides, and carbohydrates.
Mécanisme D'action
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% is a weak acid, and its mechanism of action is based on its ability to donate a proton to a base. This proton donation results in the formation of an anion, which can then react with a nucleophile to form a new covalent bond. This mechanism of action is the basis for many organic reactions, including the synthesis of quinolines, barbiturates, and other heterocyclic compounds.
Biochemical and Physiological Effects
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory, anti-fungal, and anti-cancer properties. In addition, 2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% has been found to have anticonvulsant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. In addition, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% is a weak acid, and its proton donation ability can be limited in certain reactions. In addition, it can be toxic, and care should be taken when handling it.
Orientations Futures
Future research on 2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% should focus on its potential applications in the synthesis of pharmaceuticals, dyes, and other compounds. In addition, further research should be done on its biochemical and physiological effects, as well as its potential uses in the synthesis of other compounds. Finally, further research should be done on its mechanism of action, to better understand how it works and how it can be used in different reactions.
Méthodes De Synthèse
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Fischer esterification, the acylation of an alcohol, and the reaction of a phenol with an acid chloride. In the Williamson ether synthesis, a phenol and an alkyl halide are reacted in the presence of a base to produce an ether. In the Fischer esterification, an alcohol and an acid are reacted in the presence of an acid catalyst to produce an ester. In the acylation of an alcohol, an alcohol is reacted with an acid chloride to produce an ester. Finally, in the reaction of a phenol with an acid chloride, a phenol is reacted with an acid chloride to produce an acid anhydride.
Propriétés
IUPAC Name |
2-methoxy-3-(3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-3-5-10(9-11)12-7-4-8-13(15(16)17)14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVCOOGLKZUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689154 |
Source


|
| Record name | 2,3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-94-0 |
Source


|
| Record name | 2,3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














